1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMAWBQAKRHWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and the optimization of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of guanidine derivatives are highly influenced by substituents on the aromatic rings. Below is a systematic comparison of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine with similar compounds:
Key Observations:
- Synthetic Yields : Yields range from 35% to 42% for methoxy-substituted derivatives, influenced by steric and electronic effects during oxidation .
- Trifluoromethyl Derivative : The 2-trifluoromethyl analog demonstrates enhanced thermal stability (mp 149–151°C) and moderate solubility in DMSO (25 mg/mL), attributed to fluorine's electron-withdrawing effects .
Physicochemical Properties
*Predicted using ChemDraw or similar tools.
Key Trends:
- Lipophilicity : The trifluoromethyl derivative (logP ~3.5) is more lipophilic than methoxy-substituted analogs, enhancing membrane permeability .
- Water Solubility : The 4-ethylphenyl analog likely has lower aqueous solubility than polar derivatives (e.g., dimethoxy), limiting bioavailability in hydrophilic environments.
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine, commonly referred to as a guanidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.
The molecular formula of this compound is C₁₅H₁₉N₅, with a CAS number of 332073-84-4. It is characterized by the presence of a pyrimidine ring and a guanidine functional group, which are crucial for its biological activity.
Research indicates that this compound may function through multiple mechanisms:
- Inhibition of Kinase Activity : It has been suggested that the guanidinium moiety interacts with negatively charged phosphate groups in ATP-binding sites of kinases, potentially inhibiting their activity .
- Impact on MAPK/ERK Signaling Pathway : Studies have shown that derivatives can inhibit key components of the MAPK/ERK signaling pathway, leading to reduced cell viability in cancer models .
Anticancer Properties
This compound has demonstrated significant anticancer activity:
- Cell Viability Studies : In vitro assays indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and inhibition of tumor growth .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the guanidine structure have been explored to optimize its anticancer efficacy. For instance, certain modifications enhanced its potency against BRAF-mutated cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Inhibition of Neuronal Death : Research suggests that it may protect neurons from apoptosis induced by oxidative stress, making it a candidate for treating neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines :
- Mechanistic Studies :
Data Table
| Activity Type | Target Cells | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HL-60 (Leukemia) | 5.0 | Apoptosis induction |
| Anticancer | MCF10A (Breast Epithelial) | >20 | Selective toxicity |
| Neuroprotection | Neuronal Cells | 10.0 | Inhibition of oxidative stress |
Q & A
Q. What are the optimal synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine, and how can reaction efficiency be improved?
Methodological Answer: The synthesis of this guanidine derivative requires careful optimization of reaction parameters. A factorial design of experiments (DoE) is recommended to evaluate variables such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. For example, highlights the use of statistical methods to minimize trial-and-error approaches, reducing the number of experiments while maintaining robustness. Key metrics include yield optimization (targeting >85% purity) and minimizing byproducts like unreacted pyrimidine intermediates. Reaction monitoring via HPLC or LC-MS is critical for real-time adjustments .
Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?
Methodological Answer: Key characterization steps include:
- Melting Point Analysis : Compare experimental values (e.g., 155–157°C) with literature data (e.g., 155.59°C in ) to confirm purity.
- Solubility Profiling : Use shake-flask methods at 25°C with solvents like water (461.4 mg/L), DMSO, or methanol (). Poor aqueous solubility may necessitate salt formation or co-solvent systems.
- Spectroscopic Validation : NMR (¹H/¹³C) to confirm substitution patterns on the pyrimidine and phenyl rings. FTIR can verify guanidine N-H stretches (~3400 cm⁻¹).
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this guanidine derivative?
Methodological Answer: Contradictions in proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed using quantum chemical calculations. and emphasize the use of density functional theory (DFT) to map transition states and activation energies. For example:
- Reaction Path Search : Identify intermediates and energy barriers using software like Gaussian or COMSOL Multiphysics.
- Machine Learning Integration : Train models on existing kinetic data to predict optimal conditions for guanidine formation.
Q. What strategies are effective in resolving discrepancies between theoretical and experimental solubility data?
Methodological Answer: Discrepancies often arise from polymorphism or solvent interactions. Advanced approaches include:
- Thermodynamic Modeling : Use the Abraham solvation model to correlate experimental solubility (e.g., 461.4 mg/L in water) with calculated partition coefficients (logP).
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution that may skew measurements.
- Co-solvent Systems : Blend water with PEG-400 or cyclodextrins to enhance solubility while maintaining biocompatibility .
Q. How can AI-driven platforms accelerate the design of derivatives with improved bioactivity?
Methodological Answer: and highlight AI frameworks for derivative design:
- Structure-Activity Relationship (SAR) Modeling : Train neural networks on datasets linking structural features (e.g., methylpyrimidine substitution) to inhibitory activity.
- Generative Chemistry : Use tools like REINVENT to propose novel analogs with optimized logD or hydrogen-bonding capacity.
- High-Throughput Virtual Screening (HTVS) : Prioritize candidates with docking scores >80% against target proteins (e.g., kinase inhibitors) .
Q. What are best practices for validating the stability of this compound under varying storage conditions?
Methodological Answer: Design accelerated stability studies per ICH guidelines:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
